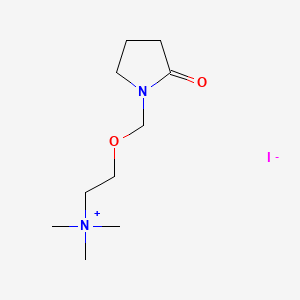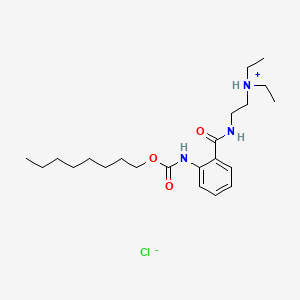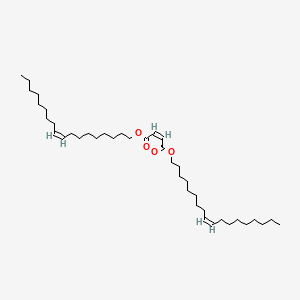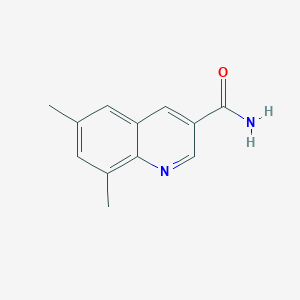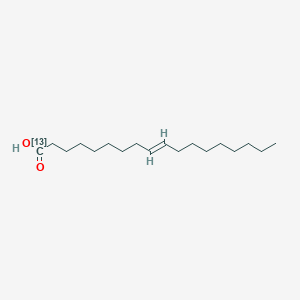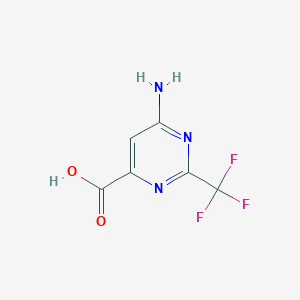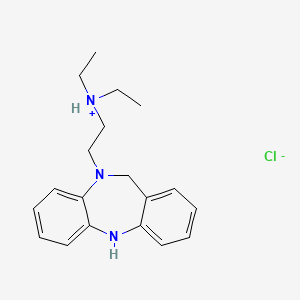
10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine is a compound belonging to the class of dibenzodiazepines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound includes a diazepine ring fused with two benzene rings and a diethylaminoethyl side chain, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzophenone with diethylaminoethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. For instance, the use of a flow platform for the synthesis of benzodiazepines has been reported, allowing for the production of various benzodiazepine derivatives with high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The diethylaminoethyl side chain can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Explored for its anxiolytic and antipsychotic properties, similar to other benzodiazepines.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine involves its interaction with specific molecular targets. It is believed to bind to receptors in the central nervous system, modulating neurotransmitter activity and producing therapeutic effects. The exact pathways and targets may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlordiazepoxide: Known for its anxiolytic properties.
Diazepam: Widely used as an anxiolytic and muscle relaxant.
Clozapine: An antipsychotic agent with a similar dibenzodiazepine structure.
Uniqueness
10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine is unique due to its specific side chain and the resulting chemical properties. This uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
32047-72-6 |
|---|---|
Molekularformel |
C19H26ClN3 |
Molekulargewicht |
331.9 g/mol |
IUPAC-Name |
2-(6,11-dihydrobenzo[b][1,4]benzodiazepin-5-yl)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H25N3.ClH/c1-3-21(4-2)13-14-22-15-16-9-5-6-10-17(16)20-18-11-7-8-12-19(18)22;/h5-12,20H,3-4,13-15H2,1-2H3;1H |
InChI-Schlüssel |
NYUMGRCHKCJLBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCN1CC2=CC=CC=C2NC3=CC=CC=C31.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


